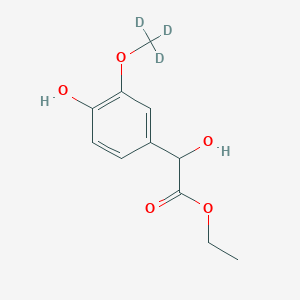
Vanillylmandelic Acid-d3 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillylmandelic Acid-d3 Ethyl Ester is a deuterated form of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of vanillylmandelic acid in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylmandelic Acid-d3 Ethyl Ester typically involves the esterification of vanillylmandelic acid with ethanol in the presence of a deuterated catalyst. The reaction is carried out under acidic conditions to facilitate the esterification process. The deuterated form is achieved by using deuterated ethanol (CD3CH2OH) and deuterated catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Vanillylmandelic Acid-d3 Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Vanillylmandelic acid.
Reduction: Vanillylmandelic alcohol.
Substitution: Various substituted vanillylmandelic esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Vanillylmandelic Acid-d3 Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of vanillylmandelic acid.
Biology: In studies involving catecholamine metabolism and related disorders.
Medicine: Used in the diagnosis and monitoring of neuroblastoma and pheochromocytoma by measuring urinary vanillylmandelic acid levels.
Industry: Employed in the synthesis of artificial vanilla flavorings and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester primarily involves its role as an internal standard in analytical chemistry. It does not exert biological effects directly but aids in the accurate quantification of vanillylmandelic acid by providing a stable isotopic reference. This helps in the precise measurement of catecholamine metabolites in biological samples .
Comparación Con Compuestos Similares
Similar Compounds
Vanillylmandelic Acid: The non-deuterated form, commonly used in clinical diagnostics.
Homovanillic Acid: Another catecholamine metabolite used in similar diagnostic applications.
Metanephrine and Normetanephrine: Metabolites of epinephrine and norepinephrine, respectively, used in the diagnosis of catecholamine-secreting tumors.
Uniqueness
Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its deuterated nature, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it a preferred internal standard for the quantification of vanillylmandelic acid in various research and clinical settings.
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3/i2D3 |
Clave InChI |
JANQOURSKMXOPR-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)O)O |
SMILES canónico |
CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
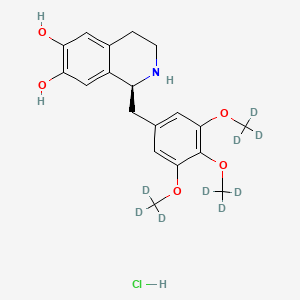
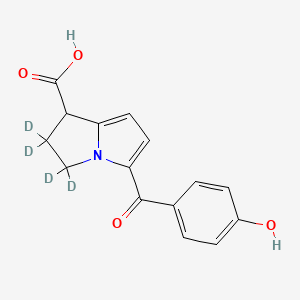
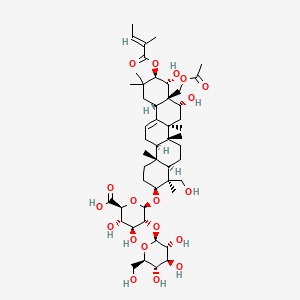
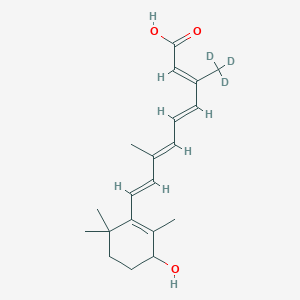
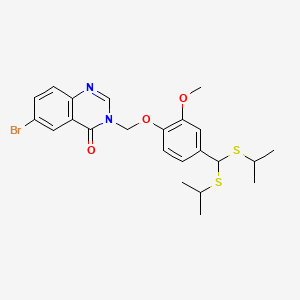

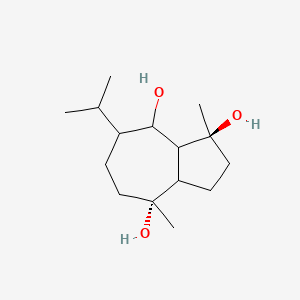

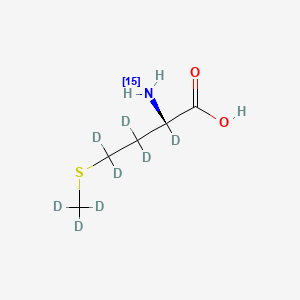

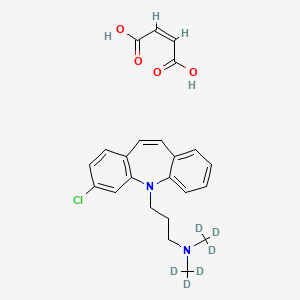
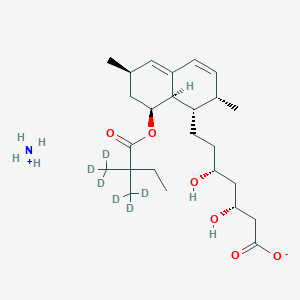
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
